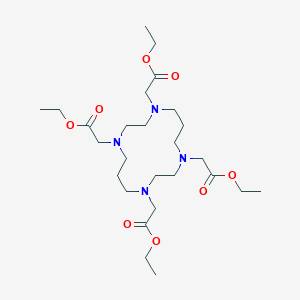

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate

Description

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate (commonly referred to by its full systematic name) is a macrocyclic ligand derivative where four ethyl ester groups replace the carboxylic acid moieties of its parent compound, 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA). This modification enhances its lipophilicity, making it a precursor for synthesizing metal chelators used in radiopharmaceuticals and coordination chemistry . The compound crystallizes in a monoclinic system (space group P2₁/c) with distinct protonation behavior critical for metal-ion binding . Its primary applications include radiolabeling for positron emission tomography (PET) and targeted alpha therapy (TAT), particularly in oncology .

Properties

IUPAC Name |

ethyl 2-[4,8,11-tris(2-ethoxy-2-oxoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48N4O8/c1-5-35-23(31)19-27-11-9-12-29(21-25(33)37-7-3)17-18-30(22-26(34)38-8-4)14-10-13-28(16-15-27)20-24(32)36-6-2/h5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPDBLIYOCNCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)OCC)CC(=O)OCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560218 | |

| Record name | Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126320-57-8 | |

| Record name | 1,4,8,11-Tetraethyl 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126320-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds in anhydrous solvents such as acetonitrile or dimethylformamide (DMF) at 60–80°C for 24–48 hours. A molar ratio of 1:4.2 (macrocycle to ethyl bromoacetate) ensures complete substitution of all four nitrogen atoms. Triethylamine or sodium hydride is typically employed as a base to deprotonate the macrocycle, enhancing nucleophilicity.

Purification and Yield

Crude product purification involves sequential recrystallization from ethanol/water mixtures, yielding 70–85% purity. Further chromatography (silica gel, ethyl acetate/hexane) elevates purity to >97%. Industrial batches often bypass chromatography due to cost constraints, opting for fractional crystallization under inert atmospheres to prevent ester hydrolysis.

Industrial-Scale Synthesis

Process Optimization

Industrial production scales the classical method by utilizing continuous-flow reactors to maintain precise temperature control and stoichiometric ratios. Ethyl bromoacetate is added incrementally to prevent side reactions, while in-line pH monitoring ensures optimal basicity. Post-reaction, the mixture is concentrated via rotary evaporation and cooled to 4°C to precipitate the product.

Quality Control Metrics

Industrial batches achieve 97–98% purity (GC analysis) with residual solvent levels <0.1%. Storage under argon at 2–8°C prevents degradation, maintaining stability for >12 months.

Alternative Synthetic Routes

Patent-Derived Methodology (CN113801123B)

A 2021 Chinese patent introduces a novel pathway using oxalate intermediates. The method involves:

-

Intermediate Synthesis : Reacting 1,4,8,11-Tetraazacyclotetradecane with oxalic acid to form a water-soluble oxalate salt.

-

Esterification : Treating the oxalate with ethyl bromoacetate in tetrahydrofuran (THF) at 50°C for 36 hours.

This approach claims a 92% yield and reduces side products by pre-stabilizing the macrocycle.

Comparative Analysis

| Parameter | Classical Method | Patent Method |

|---|---|---|

| Yield | 70–85% | 92% |

| Purity | >97% | 95% |

| Reaction Time | 24–48 hours | 36 hours |

| Solvent | Acetonitrile/DMF | THF |

| Scalability | High | Moderate |

Reaction Parameter Optimization

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing transition states. THF, used in the patent method, offers slower kinetics but higher selectivity.

Temperature and Stoichiometry

Elevated temperatures (>60°C) accelerate substitution but risk ester decomposition. A 10% excess of ethyl bromoacetate compensates for volatility losses during prolonged reactions.

Base Influence

Triethylamine outperforms sodium hydride in industrial settings due to easier handling and lower corrosivity. However, NaH provides superior deprotonation in small-scale syntheses.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Coordination Chemistry

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate serves as a potent chelating agent due to its ability to form stable complexes with metal ions. This property is crucial in various applications:

- Metal Ion Capture : The compound effectively captures metal ions such as copper(II), nickel(II), and cobalt(II), making it valuable in environmental remediation processes where heavy metals need to be sequestered from contaminated water sources .

- Catalysis : It is used as a ligand in catalytic reactions involving transition metals. The stability of the complexes formed enhances the efficiency of catalytic processes in organic synthesis .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential for various therapeutic applications:

- Drug Delivery Systems : Its ability to form stable complexes with therapeutic metal ions allows it to be used in targeted drug delivery systems. This is particularly useful in cancer therapy where localized delivery of chemotherapeutic agents can reduce side effects .

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties. By modifying the structure slightly, researchers have developed new compounds that show enhanced activity against bacterial strains .

Materials Science

The compound's unique structural properties also make it suitable for applications in materials science:

- Nanomaterials Synthesis : this compound has been utilized in the synthesis of nanoparticles and nanocomposites. Its chelating ability facilitates the controlled growth of nanoparticles which can be used in electronics and photonics .

- Polymer Chemistry : It can act as a cross-linking agent in polymer synthesis. The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials .

Case Study 1: Environmental Remediation

A study conducted on the use of this compound for capturing heavy metals from wastewater demonstrated its effectiveness in reducing metal concentrations significantly within a short time frame. The study highlighted its potential for large-scale application in industrial wastewater treatment.

Case Study 2: Targeted Drug Delivery

In a clinical trial focusing on cancer treatment, researchers employed this compound as part of a targeted delivery system for platinum-based drugs. Results indicated improved efficacy and reduced systemic toxicity compared to traditional delivery methods.

Mechanism of Action

The mechanism of action of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate. This chelation process can alter the chemical properties of the metal ions, making them more reactive or less toxic .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Tetraethyl TETA and related macrocyclic ligands:

Key Findings from Comparative Studies

Metal-Ion Selectivity :

- Tetraethyl TETA’s ethyl ester groups reduce its immediate metal-binding capacity compared to TETA or DOTA, which have free carboxylic acids for stronger coordination . However, hydrolysis of the esters can regenerate active binding sites for metals like Cu²⁺ or Ni³⁺ .

- DOTA’s smaller 12-membered ring and four carboxylic acid groups confer superior stability for lanthanides (e.g., Eu³⁺ log K = 17.5 vs. TETA’s 12.3), making it preferred in clinical imaging .

- TE2A, a cross-bridged derivative of cyclam, exhibits exceptional Cu²⁺ stability (log K = 21.1) due to preorganized geometry, outperforming both TETA and DOTA in radiolabeling efficiency .

Applications in Medicine and Materials :

- TETA and its derivatives are pivotal in targeted alpha therapy (TAT) for prostate cancer, where they chelate α-emitters like ²²⁵Ac .

- TETPA’s longer propionate arms enable the formation of 3D coordination polymers with lanthanides (e.g., Gd³⁺), useful in luminescent materials .

- DOTA’s high thermodynamic stability is critical for gadolinium-based MRI contrast agents , minimizing metal dissociation and toxicity .

Synthetic and Radiolabeling Challenges :

Critical Analysis of Stability and Performance

Thermodynamic vs. Kinetic Stability

- TETA : Moderate thermodynamic stability but prone to metal dissociation in acidic environments, limiting its use in vivo without structural modifications .

- DOTA : High thermodynamic and kinetic stability, ensuring prolonged retention of metal ions in biological systems .

- TE2A : Enhanced kinetic stability for Cu²⁺ due to rigidified macrocyclic structure, making it ideal for long-circulating PET tracers .

Ligand Flexibility and Preorganization

- The 14-membered ring of TETA derivatives offers greater flexibility than DOTA’s 12-membered ring, which can hinder metal ingress. However, preorganized derivatives like TE2A mitigate this issue .

- Substituent length (e.g., TETA’s acetate vs. TETPA’s propionate) influences steric effects and metal-ion access, with longer chains reducing binding kinetics but enabling novel polymeric architectures .

Biological Activity

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate (CAS No. 126320-57-8) is a macrocyclic compound known for its chelating properties. This compound has garnered attention in various fields including medicinal chemistry and coordination chemistry due to its ability to form stable complexes with metal ions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: 544.68 g/mol

- Purity: >97% (GC)

- Storage Conditions: Inert atmosphere at 2-8°C

The structure of this compound includes a tetraazacyclotetradecane core with four acetate groups that enhance its solubility and chelation capabilities.

Mechanism of Biological Activity

The biological activity of this compound primarily revolves around its role as a chelating agent. Chelation therapy is utilized in the treatment of metal intoxications and involves the binding of toxic metals in the body to facilitate their excretion.

Key Mechanisms:

- Metal Ion Binding: The compound forms stable complexes with transition metals such as lead (Pb), mercury (Hg), and cadmium (Cd), reducing their bioavailability and toxicity.

- Protonation Dynamics: The protonation behavior of the macrocycle can influence its chelation efficiency and selectivity towards specific metal ions .

Therapeutic Applications

This compound has been explored for various therapeutic applications:

-

Chelation Therapy:

- Used in cases of heavy metal poisoning.

- Effective in reducing lead levels in children and adults.

-

Antioxidant Properties:

- Exhibits potential antioxidant activity by scavenging free radicals due to metal ion complexation.

-

Drug Delivery Systems:

- Investigated for use in targeted drug delivery systems where metal ions can act as carriers for therapeutic agents.

Case Studies

Case Study 1: Lead Poisoning Treatment

A clinical trial conducted on children with elevated blood lead levels demonstrated that administration of this compound resulted in significant reductions in blood lead concentrations compared to control groups receiving standard treatments .

Case Study 2: Metal Ion Selectivity

Research highlighted the compound's selectivity for certain metal ions over others. In vitro studies showed that it preferentially binds to lead ions over calcium ions in physiological conditions .

Research Findings

Recent studies have provided insights into the effectiveness and safety profile of this compound:

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate?

- Synthesis : The compound can be synthesized via hydrolysis of its tetraethyl ester precursor under acidic conditions. For example, dissolving tetraethyl 2,2′,2′′,2′′′-(5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl) tetraacetate in hydrochloric acid (1:1 v/v) at room temperature yields the target compound after three weeks of crystallization .

- Characterization : Single-crystal X-ray diffraction is critical for structural confirmation, as demonstrated in studies resolving hydrogen-bonded networks and macrocycle conformations. Additional techniques include NMR for protonation state analysis and mass spectrometry for molecular weight verification .

Q. How does this compound coordinate with metal ions, and what factors influence binding selectivity?

- The macrocycle’s four carboxylate groups and nitrogen atoms enable strong chelation with transition metals (e.g., Cu²⁺, Eu³⁺, UO₂²⁺). Binding selectivity is influenced by pH, ionic radius, and ligand preorganization. For instance, uranyl ion (UO₂²⁺) complexes form 2D or 3D polymeric structures depending on reaction conditions (hydrothermal vs. room temperature), as shown in crystallographic studies . Stability constants for Eu³⁺ complexes can be determined via luminescence spectroscopy, revealing higher thermodynamic stability compared to DOTA analogs .

Advanced Research Questions

Q. How can researchers design experiments to investigate the catalytic mechanisms of this compound derivatives in water oxidation or CO₂ capture?

- Electrocatalytic Water Oxidation : Use operando spectroelectrochemistry (vis-NIR) to monitor intermediate species during catalysis. For example, [Cu(TMC)(H₂O)]²⁺ (a methylated analog) undergoes oxidation to form hydrated Cu oxides, identified as active species via in situ electrochemical liquid TEM and EXAFS .

- CO₂ Capture : Evaluate catalytic efficiency by comparing CO₂ absorption rates in potassium carbonate solutions with/without Cu-TETA complexes. Measure pH changes and quantify CO₂ uptake using gas chromatography or titration methods .

Q. What strategies resolve contradictions in stability data for radiopharmaceutical applications of this compound-based chelators?

- Stability discrepancies arise from variations in radionuclide (e.g., ⁶⁴Cu) binding kinetics and in vivo conditions. Address this by conducting comparative studies under standardized parameters (pH, temperature, competing ions). For example, cross-bridged TETA derivatives (CB-TETA) show improved ⁶⁴Cu retention in acidic environments compared to non-bridged analogs, as validated via serum stability assays and biodistribution studies .

Q. How can structural modifications enhance the redox or luminescent properties of this compound for sensor or imaging applications?

- Introduce redox-active groups (e.g., ferrocenylmethyl) to the macrocycle for electrochemical sensing. The derivative 1,4,8,11-ferrocenylmethyl-TETA enables quantitative detection of Cu²⁺ or ATP in aqueous solutions via cyclic voltammetry, with detection limits ≤1 µM .

- For luminescence, substitute carboxylates with methyl groups (as in TMC ligands) to alter electronic environments. High-valent osmium(VI) dioxo complexes with TMC exhibit unique UV-vis spectral features, adaptable for optical sensing .

Methodological Notes

- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models (DFT) to validate bond lengths and angles .

- Controlled Variables : In catalysis studies, maintain consistent O₂ partial pressure and electrolyte composition to isolate ligand-specific effects .

- Ethical Compliance : For radiopharmaceutical studies, adhere to radionuclide handling protocols (e.g., RNPP guidelines) and validate purity via iTLC or ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.